molecular formula C10H16N2O4 B6222348 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid CAS No. 2758004-72-5

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid

Cat. No.: B6222348
CAS No.: 2758004-72-5
M. Wt: 228.2
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Description

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines a pyrrole derivative with oxalic acid. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom, known for its biological activity and presence in many natural products

Properties

CAS No.

2758004-72-5

Molecular Formula

C10H16N2O4

Molecular Weight

228.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrol-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, allowing for various functional group manipulations.

Industrial Production Methods

Industrial production of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application requirements. The use of catalytic systems and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrol-3-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid stands out due to its unique combination of a pyrrole derivative with oxalic acid, offering distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for scientific research.

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